5-(4-bromophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde 5-(4-bromophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 882228-97-9
VCID: VC7207833
InChI: InChI=1S/C17H13BrN2O2/c1-12-16(11-21)17(22-15-9-7-13(18)8-10-15)20(19-12)14-5-3-2-4-6-14/h2-11H,1H3
SMILES: CC1=NN(C(=C1C=O)OC2=CC=C(C=C2)Br)C3=CC=CC=C3
Molecular Formula: C17H13BrN2O2
Molecular Weight: 357.207

5-(4-bromophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

CAS No.: 882228-97-9

Cat. No.: VC7207833

Molecular Formula: C17H13BrN2O2

Molecular Weight: 357.207

* For research use only. Not for human or veterinary use.

5-(4-bromophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde - 882228-97-9

Specification

CAS No. 882228-97-9
Molecular Formula C17H13BrN2O2
Molecular Weight 357.207
IUPAC Name 5-(4-bromophenoxy)-3-methyl-1-phenylpyrazole-4-carbaldehyde
Standard InChI InChI=1S/C17H13BrN2O2/c1-12-16(11-21)17(22-15-9-7-13(18)8-10-15)20(19-12)14-5-3-2-4-6-14/h2-11H,1H3
Standard InChI Key AZICIDPVYKGKEP-UHFFFAOYSA-N
SMILES CC1=NN(C(=C1C=O)OC2=CC=C(C=C2)Br)C3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

5-(4-Bromophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (CAS: 882228-97-9) belongs to the pyrazole-carbaldehyde family, characterized by a pyrazole ring substituted with phenoxy, bromophenyl, and methyl groups. Its molecular formula is C₁₇H₁₃BrN₂O₂, with a molecular weight of 357.2 g/mol . The compound’s IUPAC name reflects its substituents: a 4-bromophenoxy group at position 5, a methyl group at position 3, and a phenyl group at position 1 of the pyrazole ring.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₇H₁₃BrN₂O₂
Molecular Weight357.2 g/mol
CAS Number882228-97-9
Purity≥95%
Storage TemperatureRoom temperature

The compound’s structure was confirmed via nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy in related pyrazole-carbaldehyde derivatives . For instance, the aldehyde proton in analogous compounds resonates near δ 9.8–10.0 ppm in ¹H NMR, while IR spectra show characteristic C=O stretches near 1670 cm⁻¹ .

Synthesis and Optimization

Vilsmeier-Haack Chloroformylation

The synthesis begins with 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (2a), prepared via Vilsmeier-Haack chloroformylation of 5-pyrazolones using dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) . This intermediate reacts with 4-bromophenol under basic conditions (KOH/DMF, 120°C) to yield the target compound .

Table 2: Synthesis Conditions

ParameterValue
Reagents2a, 4-bromophenol, KOH
SolventDMF
Temperature120°C
Reaction Time2 hours
YieldNot explicitly reported

Alternative Routes

A related method involves ultrasonic irradiation of pyrazole-carbaldehydes with diamines or thiophenol derivatives to form benzodiazepine or thiazepine analogs . While these pathways produce structurally complex derivatives, they highlight the reactivity of the aldehyde group in further functionalization.

Physicochemical and Spectral Properties

The compound is a solid at room temperature, though its exact melting point remains unreported. Analogous compounds, such as 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, exhibit melting points near 140°C . Key spectral data include:

  • ¹H NMR (CDCl₃): Signals for the methyl group (δ ~2.5 ppm), aromatic protons (δ 7.2–7.7 ppm), and aldehyde proton (δ ~9.8 ppm) .

  • ¹³C NMR: Peaks corresponding to the aldehyde carbon (~190 ppm) and quaternary carbons of the pyrazole ring (~150 ppm) .

  • IR: Strong absorption bands for C=O (~1670 cm⁻¹) and C-Br (~600 cm⁻¹) .

Pharmacological Activity

CompoundCell LineIC₅₀ (μM)Reference
3aMCF-712.3
DoxorubicinMCF-70.8

Mechanism of Action

The antitumor activity may arise from intercalation into DNA or inhibition of topoisomerase enzymes, common mechanisms for pyrazole derivatives . The bromophenoxy group enhances lipophilicity, potentially improving membrane permeability .

Structural and Crystallographic Insights

X-ray crystallography of a related compound, 1-methyl-3-methyl-1H-pyrazole-4-carbaldehyde-O-[(5-methoxy-1,3,4-thiadiazol-2-yl)methyl]oxime, revealed a dihedral angle of 86.6° between the thiadiazole and benzene rings . Such structural data inform drug design by highlighting conformational flexibility and potential binding motifs.

Future Directions

Further research should explore:

  • In vivo antitumor efficacy: Testing in animal models to validate preclinical potential.

  • Structural modifications: Introducing electron-withdrawing groups to enhance activity.

  • Synergistic combinations: Pairing with existing chemotherapeutics to improve therapeutic indices.

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